2-Methyl-3-phenyl-1H-indole
Overview
Description
2-Methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the second position and a phenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine with acetophenone in the presence of glacial acetic acid and hydrochloric acid under reflux conditions can yield this compound .
Another method involves the cyclization of N-phenylhydrazones derived from acetophenone. This reaction can be catalyzed by acids such as sulfuric acid or polyphosphoric acid, leading to the formation of the indole ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Oxidation: Oxidation of this compound can lead to the formation of indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the indole ring.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride can be used for halogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.
Major Products Formed
Nitration: Nitroindoles
Halogenation: Halogenated indoles
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Scientific Research Applications
2-Methyl-3-phenyl-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1H-indole varies depending on its application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses . The indole ring system allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar structure but with the methyl and phenyl groups swapped.
2-Phenylindole: Lacks the methyl group at the second position.
3-Phenylindole: Lacks the methyl group at the second position.
Uniqueness
2-Methyl-3-phenyl-1H-indole is unique due to the specific positioning of the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position can affect the electronic distribution within the molecule, potentially enhancing its interaction with certain biological targets compared to its analogs .
Properties
IUPAC Name |
2-methyl-3-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOZFGKBZCCIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300297 | |
Record name | 2-Methyl-3-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4757-69-1 | |
Record name | 2-Methyl-3-phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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